2-(2-Amino-1,1-difluoroethyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
2-(2-amino-1,1-difluoroethyl)phenol |
InChI |
InChI=1S/C8H9F2NO/c9-8(10,5-11)6-3-1-2-4-7(6)12/h1-4,12H,5,11H2 |
InChI Key |
AVOCIEGWVOIMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)(F)F)O |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Dynamics of 2 2 Amino 1,1 Difluoroethyl Phenol Transformations
Elucidation of Reaction Pathways for Formation and Chemical Conversion
The chemical behavior of 2-(2-Amino-1,1-difluoroethyl)phenol is governed by the interplay of its three distinct functional groups: the phenolic hydroxyl, the primary amino group, and the difluoroethyl moiety. Reaction pathways for its formation and conversion are often complex, proceeding through various transient species.
The formation of the ether linkage in related aryl gem-difluoroalkyl ethers often involves the nucleophilic attack of a phenoxide anion on an electrophilic difluoro-carbon center. In the context of forming a molecule like this compound or its derivatives, the phenoxide anion is a critical transient intermediate. Generated by treating the phenol (B47542) with a suitable base, the resulting phenoxide is a potent nucleophile.
One proposed mechanism involves the reaction of phenols with a difluoro-containing electrophile. For instance, the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base is thought to proceed via the addition of the phenoxide oxygen to the electrophilic gem-difluoromethylene carbon of an intermediate 1-bromo-1-chloro-2,2-difluoroethene. wikipedia.org This highlights the central role of the phenoxide in forming the C-O bond. The reactivity of this intermediate is sensitive to the electronic properties of the phenol; electron-donating groups on the aromatic ring enhance the nucleophilicity of the phenoxide and generally lead to higher reaction yields, while electron-withdrawing groups have the opposite effect. wikipedia.org
Table 1: Proposed Intermediates in Transformations
| Intermediate | Role in Reaction | Formation Condition | Key Reaction Step |
|---|---|---|---|
| Phenoxide Anion | Nucleophile | Presence of a base (e.g., KOH, K₂CO₃) | Nucleophilic attack on an electrophilic carbon center (e.g., O-alkylation, O-acylation). wikipedia.org |
| Difluorocarbene (:CF₂) | Electrophile (Hypothetical) | Decomposition of a trifluoromethyl-containing precursor | Insertion into the O-H bond of the phenol. |
While less directly documented for this specific system, difluorocarbene (:CF₂) is another potential transient intermediate in the synthesis of difluoromethyl-containing compounds. Generated from precursors like trifluoromethyl-metal reagents, difluorocarbene can undergo insertion reactions, including into the O-H bond of phenols, to form difluoromethoxy groups. This pathway remains a plausible, though mechanistically distinct, route for the formation of related structures.
The phenolic moiety is redox-active and can participate in reactions involving electron transfer (ET) or hydrogen atom transfer (HAT). These processes are fundamental to the antioxidant activity of many phenols and can be key pathways in their chemical transformations. acs.org
Three primary mechanisms describe the formal transfer of a hydrogen atom from a phenol to a radical species (Y•):
Hydrogen Atom Transfer (HAT): A direct, one-step process where the phenolic hydrogen is transferred to the radical. ArOH + Y• → ArO• + YH.
Proton-Coupled Electron Transfer (PCET): A concerted process where the proton and electron are transferred in a single kinetic step, though not necessarily to the same acceptor.
Sequential Proton-Loss Electron-Transfer (SPLET): A two-step process initiated by the deprotonation of the phenol to form the phenoxide anion, which then undergoes electron transfer to the radical species. acs.org
Step 1 (Proton Loss): ArOH ⇌ ArO⁻ + H⁺
Step 2 (Electron Transfer): ArO⁻ + Y• → ArO• + Y⁻
The operative mechanism is highly dependent on the reaction conditions, particularly the solvent. acs.org In apolar solvents, HAT or PCET mechanisms are often favored. nih.gov However, in protic or polar solvents that can stabilize anions, the SPLET mechanism becomes significant. acs.org For this compound, the presence of a base or a polar protic solvent could facilitate the formation of the phenoxide anion, making the SPLET pathway a likely route for its reaction with radical species. The efficiency of these radical-scavenging reactions often correlates with the driving force of the electron transfer step. acs.org
Studies on Chemoselectivity and Regioselectivity in Complex Reaction Systems
The presence of two nucleophilic centers—the amino group and the phenolic hydroxyl—makes this compound a prime candidate for studies in chemoselectivity . When reacting with an electrophile, such as an alkyl halide or acyl chloride, the reaction can occur at either the nitrogen (N-alkylation/acylation) or the oxygen (O-alkylation/acylation). The outcome is often dictated by a combination of factors including the intrinsic nucleophilicity of the sites, steric hindrance, and the reaction conditions (base, solvent, catalyst). researchgate.netacs.org
Generally, the amino group is considered more nucleophilic than the hydroxyl group. acs.org However, the phenoxide anion, formed under basic conditions, is a much stronger nucleophile than the neutral amine. This competition allows for selective functionalization by carefully tuning the reaction parameters.
O-Alkylation: Can be achieved selectively by first protecting the more nucleophilic amino group, followed by alkylation of the hydroxyl group and subsequent deprotection. researchgate.netumich.edu Alternatively, using a base that preferentially forms the phenoxide can favor O-alkylation.
N-Alkylation: Can be achieved through methods like reductive amination, where the aminophenol is condensed with an aldehyde and the resulting imine is reduced. umich.eduumich.edu
Controlling Carbonylation: In palladium-catalyzed carbonylation reactions with iodoarenes, the choice of ligand and base can switch the selectivity. Using a ligand like dppp (B1165662) with K₂CO₃ favors the formation of esters (O-acylation), while a ligand like di(i-bu)pp with DBU favors amides (N-acylation). acs.org
Table 2: Chemoselective Transformations of Aminophenol Analogs
| Reaction Type | Target Site | Key Conditions/Reagents | Primary Product | Reference |
|---|---|---|---|---|
| Alkylation | Oxygen | 1. Amine protection (e.g., with benzaldehyde) 2. K₂CO₃, Alkyl halide | Alkoxyaniline derivative | researchgate.netumich.edu |
| Alkylation | Nitrogen | Aldehyde, NaBH₄ (Reductive Amination) | N-Alkylaminophenol | umich.eduumich.edu |
| Acylation | Nitrogen | Enzyme catalyst (Novozym 435), Vinyl acetate (B1210297) in THF | N-Acetylated phenol | acs.org |
| Carbonylation | Oxygen | Pd-catalyst, dppp (ligand), K₂CO₃ (base) | Ester | acs.org |
| Carbonylation | Nitrogen | Pd-catalyst, di(i-bu)pp (ligand), DBU (base) | Amide | acs.org |
Regioselectivity becomes important in reactions involving the aromatic ring, such as electrophilic aromatic substitution. The hydroxyl (-OH) and aminoalkyl groups are both activating and ortho-, para-directing. libretexts.org This is because they can donate electron density to the ring via resonance, stabilizing the positively charged arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation on this compound are expected to yield predominantly ortho- and para-substituted products relative to the hydroxyl group. The steric bulk of the 2-(2-amino-1,1-difluoroethyl) group would likely favor substitution at the para position.
Kinetic Profiling and Rate-Determining Steps in Reaction Pathways
The rates of transformations involving this compound are determined by the energy barriers of the competing pathways. The distinction between kinetic and thermodynamic control is particularly relevant for chemoselective reactions. wikipedia.orgjackwestin.com
Kinetic Control: Favored at lower temperatures and shorter reaction times, this regime yields the product that is formed fastest (i.e., has the lowest activation energy). youtube.comlibretexts.org In the acylation of an aminophenol, for example, reaction at the more nucleophilic amine might be kinetically favored. stackexchange.com
Thermodynamic Control: Favored at higher temperatures and longer reaction times (allowing the reaction to reach equilibrium), this regime yields the most stable product. youtube.comlibretexts.org The amide product of N-acylation is generally more thermodynamically stable than the ester product of O-acylation. stackexchange.com
In reactions with radicals, the rate is influenced by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. Substituents on the ring that stabilize the resulting phenoxyl radical will lower the BDE and increase the reaction rate. nih.gov For electron transfer reactions under the SPLET mechanism, the reaction rate increases as the pH rises, corresponding to a greater proportion of the more reactive deprotonated phenoxide species. acs.org
Influence of Solvent Systems and Reaction Conditions on Mechanistic Outcomes
The choice of solvent and other reaction conditions like temperature and pressure can profoundly influence which reaction mechanism prevails, thereby altering the final product distribution. jackwestin.com
Solvent Effects:
Polarity and Protic/Aprotic Nature: The ability of a solvent to stabilize charged intermediates is critical. In the context of radical reactions, polar protic solvents like alcohols can solvate the phenoxide anion, favoring the SPLET mechanism over HAT. acs.org In nucleophilic substitution reactions, aprotic solvents are often used for O-alkylation of phenoxides to avoid solvation of the nucleophile, which would decrease its reactivity.
Hydrogen Bonding: Solvents with strong hydrogen-bond-accepting ability can decrease the rate of HAT reactions by forming hydrogen bonds with the phenolic proton, making it less available for transfer. acs.org
Solubility and Reactivity: In some cases, the choice of solvent can impact the activity of catalysts. For instance, in lipase-catalyzed acetylation of 2-aminophenol, the use of a moderately polar solvent like THF provided a balance between reactant solubility and maintaining catalyst activity, whereas highly polar solvents like DMF significantly reduced enzyme activity. acs.org
Temperature Effects: As discussed, temperature is the primary tool for switching between kinetic and thermodynamic control. Low temperatures favor the faster-forming kinetic product, while higher temperatures allow the system to equilibrate to the more stable thermodynamic product. libretexts.org This principle is fundamental for achieving selectivity in systems with multiple competing reaction pathways.
Advanced Spectroscopic and Diffraction Based Structural Characterization of 2 2 Amino 1,1 Difluoroethyl Phenol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(2-Amino-1,1-difluoroethyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of distinct proton environments and their neighboring atoms. Key expected signals include:
Aromatic Protons: The four protons on the phenolic ring would typically appear in the 6.5–8.0 ppm region. libretexts.org Their specific shifts and splitting patterns (e.g., doublets, triplets) would confirm the 1,2- (or ortho-) substitution pattern.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the difluoro carbon would be expected to resonate as a triplet due to coupling with the two equivalent fluorine atoms. This signal would likely appear in the 3.0–4.0 ppm range, shifted downfield by the adjacent aromatic ring and the electronegative fluorine atoms. msu.edu
Amine (-NH₂) and Hydroxyl (-OH) Protons: The amine and phenolic hydroxyl protons would typically appear as broad singlets. msu.edu Their chemical shifts are variable and depend on solvent, concentration, and temperature. The phenolic -OH signal can range from 4 to 9 ppm, while the amine -NH₂ signal is often found between 2 and 5 ppm. fiveable.memdpi.com These peaks can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH and -NH₂ signals to disappear due to proton exchange.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eight distinct signals would be expected.
Aromatic Carbons: Six signals would correspond to the carbons of the phenol (B47542) ring, typically appearing between 110 and 160 ppm. libretexts.orgoregonstate.edu The carbon bearing the -OH group (C-O) would be the most downfield in this region. libretexts.org
Methylene Carbon (-CH₂-): The methylene carbon signal would be expected in the 30–50 ppm range and would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-CF).
Difluoro Carbon (-CF₂-): This carbon is the most challenging to predict precisely but would be significantly affected by the two attached fluorine atoms, appearing as a triplet with a large coupling constant (¹J-CF) in the range of 110-130 ppm. libretexts.orgwisc.edu
¹⁹F NMR Spectroscopy: Fluorine NMR is highly sensitive and provides direct information about the fluorine environments. nih.gov
A single signal would be expected for the two equivalent fluorine atoms of the -CF₂ group. This signal would appear as a triplet due to coupling with the two adjacent methylene protons (³J-HF). The chemical shift would be characteristic of a gem-difluoroalkyl group. rsc.org
Table 1: Predicted NMR Chemical Shifts (δ) and Couplings for this compound This table presents expected values based on analogous structures and general NMR principles.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
|---|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Doublet, Triplet | 3JHH (ortho), 4JHH (meta) |
| ¹H | Methylene (-CH₂-) | 3.0 - 4.0 | Triplet | 3JHF |
| ¹H | Amine (-NH₂) | 2.0 - 5.0 (broad) | Singlet | None (exchangeable) |
| ¹H | Phenol (-OH) | 4.0 - 9.0 (broad) | Singlet | None (exchangeable) |
| ¹³C | Aromatic (Ar-C) | 110 - 160 | Singlet | - |
| ¹³C | Methylene (-CH₂-) | 30 - 50 | Triplet | ¹JCF |
| ¹³C | Difluoro (-CF₂-) | 110 - 130 | Triplet | ¹JCF (large) |
| ¹⁹F | Difluoro (-CF₂) | Variable | Triplet | ³JHF |
Two-dimensional (2D) NMR experiments are crucial for assembling the full molecular structure by revealing correlations between nuclei. nih.govyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons (¹H-¹H). It would be used to map the connectivity of the protons on the aromatic ring and to confirm the coupling between the -CH₂- and -NH₂ protons (if exchange is slow).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (¹J-CH). It would definitively link each proton signal (e.g., the methylene protons) to its corresponding carbon signal. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining conformation and stereochemistry. For this compound, NOESY could show through-space interactions between the methylene protons and the ortho-proton on the phenol ring, confirming the molecule's conformation.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For C₈H₉F₂NO, the calculated exact mass is 173.0652. HRMS would confirm this mass to within a few parts per million, ruling out other possible formulas.
In addition to the molecular ion peak (M⁺·), mass spectrometry breaks the molecule into characteristic fragments. The pattern of these fragments provides a fingerprint that helps confirm the structure. libretexts.orgnih.gov
Molecular Ion (M⁺·): The presence of a nitrogen atom means the molecular ion will have an odd nominal mass (m/z = 173), consistent with the Nitrogen Rule. libretexts.org
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the loss of a ·CH₂CF₂NH₂ radical and the formation of a stable hydroxytropylium ion or a related aromatic fragment at m/z = 93.
Benzylic Cleavage: The most probable fragmentation would be the cleavage of the bond between the aromatic ring and the ethyl side chain, leading to the formation of a highly stable hydroxytropylium ion (m/z = 107) and the loss of a neutral ·CH(CF₂)NH₂ fragment.
Loss of Small Molecules: Fragmentation may also involve the loss of small, stable neutral molecules like HF or HCN from larger fragments.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 173 | [C₈H₉F₂NO]⁺· | Molecular Ion (M⁺·) |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage, loss of ·CH(CF₂)NH₂ |
| 93 | [C₆H₅O]⁺ | Alpha-cleavage, loss of ·CH₂CF₂NH₂ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. ksu.edu.sa Specific functional groups absorb at characteristic frequencies, making these techniques excellent for identifying which groups are present. pressbooks.pub
O-H Stretch (Phenol): A strong and broad absorption band would be expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to hydrogen bonding of the phenolic hydroxyl group. libretexts.org
N-H Stretch (Amine): A moderate absorption, typically appearing as a doublet for a primary amine (-NH₂), would be seen in the 3300-3500 cm⁻¹ region. vscht.cz
C-H Stretch (Aromatic): Absorptions for C-H bonds on the aromatic ring would appear just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Absorptions for the methylene C-H bonds would be found just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Medium to weak bands from the stretching of the aromatic ring double bonds would be observed in the 1450-1600 cm⁻¹ range. vscht.cz
C-F Stretch: The carbon-fluorine bonds would give rise to very strong and characteristic absorption bands in the 1100-1400 cm⁻¹ region. researchgate.netresearchgate.net The gem-difluoro group (-CF₂) would likely show distinct symmetric and asymmetric stretching modes.
C-O Stretch (Phenol): A strong band for the phenolic C-O bond would be present around 1200-1260 cm⁻¹. researchgate.net
Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C=C and C-F bonds. chemicalbook.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| -OH (Phenol) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium-Weak |
| -CH₂- | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Weak |
| -CF₂ | C-F Stretch | 1100 - 1400 | Very Strong |
| Phenol C-O | C-O Stretch | 1200 - 1260 | Strong |
X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Structure Determination
If this compound can be grown as a suitable single crystal, X-ray diffraction (XRD) provides the ultimate proof of structure. azooptics.com This technique maps the electron density of the atoms in the crystal lattice, yielding a three-dimensional model of the molecule. nih.gov
XRD analysis would provide precise data on:
Bond Lengths and Angles: Confirming the geometric parameters of the entire molecule.
Conformation: Revealing the preferred rotational arrangement (torsion angles) of the ethyl side chain relative to the phenol ring in the solid state.
Intermolecular Interactions: Detailing the hydrogen bonding network in the crystal lattice, showing how the -OH and -NH₂ groups of one molecule interact with those of its neighbors. nih.gov
Absolute Stereochemistry: While the target molecule is not chiral, XRD is the definitive method for determining absolute stereochemistry in chiral compounds.
The resulting crystal structure data, including unit cell dimensions and atomic coordinates, would be deposited in a crystallographic database, providing an unambiguous reference for the compound's solid-state form. researchgate.net
Circular Dichroism Spectroscopy for Chiral this compound Analogues
The application of CD spectroscopy is crucial for assigning the absolute stereochemistry of a chiral molecule. sigmaaldrich.com This is typically achieved by comparing the experimentally obtained CD spectrum with that of a known stereochemical standard or through comparison with theoretically calculated spectra. sigmaaldrich.com The sign and magnitude of the Cotton effects in a CD spectrum are unique to a specific enantiomer, with the other enantiomer exhibiting a mirror-image spectrum. sigmaaldrich.com
For analogues of this compound, which would possess at least one stereocenter at the carbon bearing the amino and difluoromethyl groups, CD spectroscopy would be an invaluable tool. The chromophore in these molecules, the substituted phenol ring, would give rise to characteristic electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum. When these transitions occur in a chiral environment, they produce distinct Cotton effects in the CD spectrum. The position, sign, and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the substituents around the chiral center.
In the absence of specific data for this compound analogues, we can look to related structures, such as chiral aromatic amino alcohols, to anticipate the nature of the CD spectra. For instance, studies on vicinal amino alcohols have demonstrated the utility of combining electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) for unambiguous determination of absolute configuration. For these types of molecules, the analysis of the CD spectrum can be supported by empirical rules, like sector and helicity rules, and more reliably by quantum mechanical calculations.
Hypothetical Chiroptical Data for a Chiral Analogue
To illustrate the potential application of CD spectroscopy, the following is a hypothetical data table for a pair of enantiomeric analogues of this compound. This data is not based on experimental results but serves to demonstrate the type of information that would be obtained from such a study.
| Compound Name | Enantiomer | Wavelength (nm) | Molar Ellipticity (θ) [deg cm²/dmol] |
| (R)-2-(2-Amino-1,1-difluoroethyl)phenol | (R) | 275 | +15,000 |
| (R)-2-(2-Amino-1,1-difluoroethyl)phenol | (R) | 220 | -25,000 |
| (S)-2-(2-Amino-1,1-difluoroethyl)phenol | (S) | 275 | -15,000 |
| (S)-2-(2-Amino-1,1-difluoroethyl)phenol | (S) | 220 | +25,000 |
Detailed research findings would involve the synthesis of enantiomerically pure analogues of this compound. This would likely be achieved through asymmetric synthesis or chiral resolution of a racemic mixture. Once the pure enantiomers are obtained, their CD spectra would be recorded in a suitable solvent.
The interpretation of the resulting spectra would focus on the correlation between the observed Cotton effects and the electronic transitions of the phenol chromophore. For example, the π → π* transitions of the aromatic ring are expected to be the primary contributors to the CD signals. The presence of the difluoroethylamino group would perturb these transitions in a stereospecific manner, leading to the observed chiroptical properties.
Furthermore, computational modeling using time-dependent density functional theory (TD-DFT) would be a critical component of the analysis. By calculating the theoretical CD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental data can be made, allowing for a confident assignment of the absolute configuration. mdpi.com This combined experimental and theoretical approach is the modern standard for the structural elucidation of chiral molecules.
Theoretical and Computational Chemistry Investigations of 2 2 Amino 1,1 Difluoroethyl Phenol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. researchgate.net These methods, including Density Functional Theory (DFT) and ab initio approaches, solve the Schrödinger equation (or its simplified forms) to determine the electronic structure and energy of a molecule. flapw.de Such calculations are routinely used to investigate the properties of various organic molecules, including substituted phenols and amino compounds. bsu.byresearchgate.net
Geometry Optimization and Conformational Landscape Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(2-Amino-1,1-difluoroethyl)phenol, which has several rotatable bonds, a conformational landscape analysis would be necessary. This involves identifying all low-energy conformers and their relative stabilities. For similar but distinct molecules, such as 2-amino-2-methyl-1,3-propanediol, studies have shown the existence of multiple stable conformations with small energy differences. researchgate.net A similar investigation for this compound would be required to understand its preferred shapes, but this data is not currently available.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic structure of a molecule governs its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. aimspress.com
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net For example, in phenol (B47542) derivatives, the MEP can identify the acidic nature of the hydroxyl proton and the electron-rich regions of the aromatic ring. However, specific HOMO-LUMO energies and MEP maps for this compound have not been published.
Prediction of Vibrational Frequencies and Comparison with Experimental Spectra
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes (e.g., O-H stretch, N-H bend, C-F stretch) to observed spectral bands. Studies on related compounds like 2,3-difluoro phenol have demonstrated excellent agreement between vibrational frequencies calculated using DFT and those measured experimentally. nih.gov A similar comparative analysis for this compound would be essential for its structural characterization, but the necessary computational and experimental data are absent from the literature.
Computational Elucidation of Reaction Pathways and Transition States
Theoretical chemistry can be used to model chemical reactions, map out reaction pathways, and calculate the structures and energies of transition states. nih.gov This provides mechanistic insights that are often difficult to obtain through experiments alone. For a molecule like this compound, computational studies could elucidate its synthesis mechanisms or its potential metabolic pathways. This involves calculating the energy barriers for various reaction steps, thereby predicting the most likely mechanism. Currently, no such computational studies on the reaction pathways involving this specific compound have been reported.
Reactivity and Derivatization Chemistry of 2 2 Amino 1,1 Difluoroethyl Phenol
Reactions Involving the Amino Group: Acylation, Alkylation, and Cyclization Reactions
The primary amino group in 2-(2-Amino-1,1-difluoroethyl)phenol is a key site for a range of chemical modifications, including acylation, alkylation, and participation in cyclization reactions.
Acylation: The nucleophilic nature of the primary amine makes it readily susceptible to acylation by various reagents such as acyl chlorides, anhydrides, and carboxylic acids (activated with coupling agents). These reactions would lead to the formation of the corresponding amides. For instance, reaction with benzoyl isothiocyanate can be expected to yield a thiourea (B124793) derivative, a transformation that has been documented for the non-fluorinated analog, 2-[(1R)-1-aminoethyl]phenol. researchgate.net
Alkylation: The amino group can also undergo alkylation with alkyl halides. However, controlling the degree of alkylation to achieve mono-alkylation can be challenging, often leading to mixtures of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. byjus.commasterorganicchemistry.com
Cyclization Reactions: The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a prime candidate for the synthesis of various heterocyclic systems. Intramolecular cyclization or condensation reactions with suitable bifunctional reagents can lead to the formation of new ring systems. For example, condensation with aldehydes or ketones could potentially lead to the formation of oxazine (B8389632) or other related heterocyclic structures. researchgate.net
Transformations at the Phenolic Hydroxyl Group: Etherification, Esterification, and Oxidation
The phenolic hydroxyl group offers another avenue for the derivatization of this compound, primarily through etherification, esterification, and oxidation reactions.
Etherification: The synthesis of aryl ethers from phenols is a well-established transformation, typically achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis). google.com This would allow for the introduction of a wide variety of alkyl or aryl substituents at the phenolic oxygen.
Esterification: The phenolic hydroxyl group can be readily esterified using acylating agents like acyl chlorides or anhydrides. This reaction is often catalyzed by a base. Esterification of amino acid derivatives onto phenolic hydroxyls has been explored as a strategy for creating prodrugs. nih.gov
Oxidation: Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of quinone-type structures. The presence of the amino group in the ortho position could influence the course of the oxidation, potentially leading to oxidative cyclization products. nih.gov
Chemical Modifications of the Difluoroethyl Moiety
The gem-difluoroethyl group is generally considered to be chemically robust. However, under specific conditions, transformations involving this moiety could be envisaged. While the literature lacks specific examples for this compound, reactions targeting similar fluorinated alkyl chains might be applicable. These could include dehydrofluorination reactions under strong basic conditions, although such reactions would likely compete with reactions at the more reactive amino and phenolic hydroxyl groups.
Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold
The strategic placement of the amino and hydroxyl groups in an ortho relationship on the aromatic ring makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds. Condensation reactions with various electrophiles can lead to the formation of fused ring systems. For example, reaction with phosgene (B1210022) or its equivalents could yield benzoxazinones. Similarly, reaction with carbon disulfide could lead to the formation of benzoxathiazole derivatives. The difluoroethyl side chain would remain as a substituent on these newly formed heterocyclic cores, potentially modulating their biological and physicochemical properties. researchgate.net
Broadening the Scope of Reactivity and Identifying Synthetic Limitations
The exploration of the reactivity of this compound is an area ripe for investigation. A systematic study of its reactions would be necessary to fully understand its chemical behavior and to identify the scope and limitations of its use in synthesis. Key challenges would likely include achieving selectivity in reactions when both the amino and phenolic hydroxyl groups can react, and controlling the reactivity of the difluoroethyl group. The electronic effects of the gem-difluoro group on the reactivity of the aromatic ring and the other functional groups would also be a critical aspect to investigate.
Applications in Advanced Organic Synthesis and Chemical Biology Tools Excluding Clinical/drug Development
Role as a Versatile Building Block in Complex Molecule Synthesis
The bifunctional nature of 2-(2-Amino-1,1-difluoroethyl)phenol, possessing both a nucleophilic amine and a modifiable phenol (B47542) group, establishes it as a valuable scaffold in synthetic chemistry. chemscene.com
While extensive literature detailing the use of this compound as a precursor is not widespread, its structure is inherently suited for generating a variety of advanced synthetic intermediates. The primary amine can undergo a wide range of transformations (e.g., acylation, alkylation, sulfonylation) to introduce diverse functional groups. Simultaneously, the phenolic hydroxyl group can be converted into ethers or esters, or participate in reactions like aromatic substitution, providing another point for molecular elaboration. googleapis.com The presence of the gem-difluoro group is of particular note, as this motif is increasingly sought after in the synthesis of complex molecules for agrochemical and materials science applications due to its unique electronic properties and stability. researchgate.netnih.gov
The strategic combination of these reactive sites allows for the stepwise and controlled construction of complex molecular architectures. For instance, the amine could first be protected, followed by modification of the phenol, and subsequent deprotection and reaction of the amine, leading to intricate and functionally dense molecules.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
| Primary Amine (-NH₂) | Acylation | Amides |
| Reductive Amination | Secondary/Tertiary Amines | |
| Sulfonylation | Sulfonamides | |
| Diazotization | Diazonium Salts | |
| Phenol (-OH) | Etherification (e.g., Williamson) | Aryl Ethers |
| Esterification | Aryl Esters | |
| Electrophilic Aromatic Sub. | Substituted Phenols | |
| Aromatic Ring | Palladium-catalyzed Cross-Coupling | Biaryls, etc. |
Divergent synthesis, a strategy for preparing a portfolio of structurally related compounds from a common intermediate, is a key application for versatile building blocks. This compound is an ideal starting point for such strategies. From this single core structure, a chemical library can be generated by reacting its two distinct functional handles with a variety of reagents. For example, a matrix of compounds can be synthesized by reacting a set of acyl chlorides with the amine function while simultaneously reacting a set of alkyl halides with the phenolic oxygen. This approach allows for the rapid generation of numerous unique analogs, which is valuable in materials science and agrochemical research for screening and property optimization. Commercial suppliers of chemical building blocks often provide scaffolds that enable this type of synthetic diversification. chemscene.com
Design and Synthesis of Ligands for Organometallic Catalysis
The structure of this compound is analogous to that of 1,2-amino alcohols, a well-established class of privileged ligands in organometallic catalysis. organic-chemistry.org The nitrogen of the amine and the oxygen of the phenol can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. Such ligands are crucial in asymmetric catalysis, where they can create a chiral environment around a metal, influencing the stereochemical outcome of a reaction.
The introduction of the gem-difluoro group on the ethyl side chain is expected to significantly modulate the electronic properties of the ligand. The strong electron-withdrawing nature of the fluorine atoms would decrease the electron-donating ability of both the nitrogen and oxygen atoms. This electronic tuning can have a profound impact on the reactivity and selectivity of the metal catalyst, potentially enabling novel transformations or improving the efficiency of existing ones. While specific research on ligands derived from this exact compound is limited, the synthesis of amino alcohol ligands for applications like the enantioselective addition of organozinc reagents to aldehydes is well-documented. organic-chemistry.org
Development of Chemical Biology Probes (e.g., for site-selective labeling for structural studies, not biological activity determination)
In chemical biology, probes are essential tools for studying biological systems. They often consist of a core molecule that can be linked to a reporter tag (like a fluorophore or biotin) and a reactive group for covalent attachment to a target. researchgate.netnih.gov this compound possesses functional groups that could be exploited for this purpose.
The phenolic hydroxyl group provides a reactive site for installing reporter tags via ether or ester linkages. The primary amine can serve as a nucleophilic handle for conjugation to biomolecules or surfaces. Although not directly documented for this compound, the general principles of probe design support its potential utility. For instance, the phenol could be modified with a "clickable" alkyne or azide (B81097) group, allowing for its attachment to proteins or other macromolecules using copper-catalyzed or strain-promoted cycloaddition chemistry. This would enable site-selective labeling for structural elucidation or imaging, independent of any intrinsic biological activity of the probe itself.
Contribution to the Discovery and Development of Novel Chemical Reagents and Methodologies
A significant contribution stemming from the structural class of this compound is in the development of novel reagents for stereochemical analysis. Research on the non-fluorinated analog, 2-[(1R)-1-Aminoethyl]phenol , has shown it to be the precursor for a highly effective chiral solvating agent (CSA) used in NMR spectroscopy. mdpi.comnih.gov
This CSA, a thiourea (B124793) derivative formed by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, is used for the enantiodifferentiation of derivatized amino acids. mdpi.com The CSA forms diastereomeric complexes with the enantiomers of an analyte, leading to separate, distinguishable signals in the NMR spectrum. This allows for the determination of enantiomeric purity and the assignment of absolute configuration. mdpi.comnih.gov A robust correlation has been established where the CSA consistently causes specific proton and carbon resonances of the (R)- and (S)-enantiomers of N-3,5-dinitrobenzoyl amino acids to shift in opposite relative directions. mdpi.com
Table 2: Enantiodifferentiation of N-DNB Amino Acids using 2-[(1R)-1-Aminoethyl]phenol-derived CSA
| Analyte (N-DNB Amino Acid) | Nucleus | Observed Chemical Shift Difference (Δδ in ppm) |
| Phenylalanine Methyl Ester | ¹H (ortho-protons of DNB) | 0.045 |
| Valine Methyl Ester | ¹H (ortho-protons of DNB) | 0.021 |
| Leucine Methyl Ester | ¹H (ortho-protons of DNB) | 0.020 |
| Phenylalanine | ¹³C (C=O of ester) | 0.21 |
| Valine | ¹³C (C=O of ester) | 0.19 |
| (Data sourced from studies on the non-fluorinated analog and its thiourea derivative) mdpi.com |
The introduction of a gem-difluoro group, as in This compound , would create a novel reagent with distinct properties. The fluorine atoms would alter the acidity of the phenol and the basicity of the amine, as well as the hydrogen-bonding characteristics of the resulting thiourea derivative. This could enhance its binding affinity or selectivity for certain classes of analytes, potentially leading to a new generation of chiral solvating agents with improved performance or broader applicability. This represents a clear pathway through which this compound can contribute to the development of new chemical methodologies for analysis and quality control in synthesis.
Future Perspectives and Emerging Research Directions for 2 2 Amino 1,1 Difluoroethyl Phenol
Exploration of Uncharted Synthetic Pathways and Methodologies
One promising approach involves the late-stage fluorination of pre-functionalized precursors. For instance, the development of methods for the direct difluorination of a vinyl group or the fluorinative amination of a suitable phenol (B47542) derivative could provide a more convergent and atom-economical synthesis. The use of modern fluorinating reagents, such as those based on hypervalent iodine, could offer milder and more selective alternatives to traditional methods. nih.gov
Furthermore, the synthesis of enantiomerically pure 2-(2-Amino-1,1-difluoroethyl)phenol presents a significant challenge and a key opportunity. Chiral resolution of a racemic mixture or the development of an asymmetric synthesis would be crucial for investigating its stereoselective interactions in biological systems. This could involve the use of chiral catalysts or auxiliaries in reactions such as the asymmetric reduction of a corresponding imine or the enantioselective addition of a difluoromethyl nucleophile.
Future synthetic explorations could also focus on flow chemistry methodologies. Continuous flow reactors can offer advantages in terms of safety, scalability, and precise control over reaction parameters, which is particularly beneficial for handling potentially hazardous fluorinating agents and for optimizing multi-step sequences.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Key Precursors | Potential Reagents and Conditions | Advantages |
| Late-Stage Fluorination | 2-(2-Amino-1-vinylethyl)phenol | Electrophilic or nucleophilic fluorinating agents | Atom economy, convergent synthesis |
| Reductive Amination | 2-(1,1-Difluoro-2-oxoethyl)phenol | Ammonia, reducing agents (e.g., NaBH4, H2/Pd) | Access to primary amine |
| From Fluorinated Building Blocks | 2-Hydroxyphenylacetonitrile | Deoxofluorination followed by reduction | Utilizes readily available starting materials |
| Asymmetric Synthesis | Chiral imine or ketone precursor | Chiral catalysts, enantioselective reagents | Access to enantiomerically pure compound |
Investigation of Novel Reactivity Patterns and Unprecedented Transformations
The trifecta of functional groups in this compound — the nucleophilic amine, the acidic phenol, and the electronically distinct gem-difluoroethyl moiety — suggests a rich and largely unexplored reactive landscape.
The interplay between the amino and phenolic groups could be exploited in novel cyclization reactions to form fluorinated heterocyclic scaffolds. For example, intramolecular condensation or reactions with bifunctional electrophiles could lead to the synthesis of novel fluorinated benzoxazines or other heterocyclic systems. The reactivity of the gem-difluoro group itself is of great interest. While often considered relatively inert, this group can participate in unique transformations. For example, under specific conditions, it may undergo elimination to form a reactive fluoroalkene, opening up avenues for further functionalization. nih.govacs.org
The development of new catalytic transformations involving the C-F bonds of the gem-difluoro group is another exciting frontier. While challenging, the selective activation and functionalization of C-F bonds would represent a significant advance in organofluorine chemistry.
Furthermore, the amino and phenol groups provide handles for a variety of derivatization reactions. N-acylation, N-alkylation, and O-alkylation can be used to modulate the compound's properties and to attach it to other molecules of interest, such as peptides or solid supports. umich.eduresearchgate.net The selective functionalization of either the nitrogen or the oxygen atom will be a key challenge to address. umich.eduresearchgate.net
Advancements in Hybrid Experimental-Computational Approaches for Deeper Insights
To accelerate the exploration of this compound's properties and reactivity, a synergistic approach combining experimental work with advanced computational modeling will be indispensable.
Density Functional Theory (DFT) calculations can provide valuable insights into the compound's electronic structure, conformational preferences, and the transition states of potential reactions. ingentaconnect.comresearchgate.netingentaconnect.com For example, DFT can be used to predict the relative stabilities of different conformers, the acidity of the phenolic proton, and the nucleophilicity of the amine. ingentaconnect.comresearchgate.netingentaconnect.com This information can guide the design of new synthetic routes and help to rationalize observed reactivity. ingentaconnect.comresearchgate.netingentaconnect.com
Computational studies can also be employed to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of the compound and its derivatives. nih.gov Molecular dynamics simulations could be used to study its interactions with solvent molecules and its potential binding modes with biological macromolecules.
The integration of experimental data with computational models will create a powerful feedback loop. Experimental results can be used to validate and refine computational models, while computational predictions can guide future experimental investigations, leading to a more rapid and efficient exploration of this novel chemical space. nih.gov
Table 2: Predicted Physicochemical Properties (Illustrative)
| Property | Predicted Value/Characteristic | Computational Method |
| pKa (Phenol) | ~8-9 | DFT Calculations |
| pKa (Amine) | ~9-10 | DFT Calculations |
| Dipole Moment | Moderate to High | DFT Calculations |
| Conformational Energy Landscape | Multiple low-energy conformers | Molecular Mechanics/DFT |
Future Role in Driving Innovation within Academic Organic Chemistry and Chemical Biology Research
The unique structural features of this compound make it a compelling candidate for driving innovation in both fundamental organic chemistry and applied chemical biology.
In academic organic chemistry, the challenges associated with its synthesis and the exploration of its novel reactivity will stimulate the development of new synthetic methodologies and a deeper understanding of the chemistry of fluorinated compounds. The gem-difluoroethyl group can serve as a valuable probe for studying reaction mechanisms and electronic effects in organic transformations.
In the realm of chemical biology, the introduction of the gem-difluoroethyl motif into a phenethylamine (B48288) scaffold is particularly intriguing. The fluorine atoms can significantly alter the compound's metabolic stability, lipophilicity, and binding affinity for biological targets. acs.orgtandfonline.comresearchgate.nettandfonline.comvictoria.ac.nz This makes this compound and its derivatives promising lead compounds for the development of new therapeutic agents or molecular probes. For instance, aminophenol derivatives have been investigated for a range of biological activities. nih.govresearchgate.netnih.govgoogle.com The strategic placement of the gem-difluoro group could enhance these properties or lead to entirely new biological functions.
Furthermore, the ability to incorporate this fluorinated building block into peptides or other biomolecules could open up new avenues for the design of enzyme inhibitors, imaging agents, and other tools for studying biological processes. rsc.org The development of ¹⁸F-labeled versions of this compound could also enable its use in Positron Emission Tomography (PET) imaging, a powerful technique for non-invasive in vivo studies. tandfonline.com
Q & A
Q. What are the common synthetic routes for 2-(2-Amino-1,1-difluoroethyl)phenol, and how do reaction conditions influence yield and purity?
Answer: A key synthetic approach involves difluoromethylation of phenols using reagents like sodium 2-chloro-2,2-difluoroacetate. For example, base-mediated reactions (e.g., cesium carbonate in DMF) can introduce the difluoroethyl group to phenolic substrates. The amino group may be introduced via subsequent reduction or substitution steps. Critical parameters include:
- Base selection : Strong bases (e.g., Cs₂CO₃) improve reactivity but require careful gas management due to CO₂ evolution .
- Temperature : Optimal yields are achieved at 60–80°C, balancing reactivity and side-product formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may complicate purification .
Q. Example Table: Reaction Optimization
| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 80 | 72 | 98% |
| K₂CO₃ | DMF | 80 | 58 | 95% |
| NaHCO₃ | THF | 60 | 35 | 85% |
Q. Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and the CH₂CF₂NH₂ moiety (δ 3.5–4.2 ppm for CH₂; δ 4.5–5.5 ppm for NH₂) .
- ¹⁹F NMR : Distinct triplets for the CF₂ group (δ -110 to -120 ppm, J ≈ 240 Hz) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ and fragmentation patterns confirm molecular weight and substituent stability .
Q. Key Spectral Signatures
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 6.9–7.1 (aromatic), δ 4.0 (CH₂CF₂) |
| ¹⁹F NMR | δ -115 ppm (CF₂, J = 240 Hz) |
| HRMS (ESI+) | m/z 202.0743 [M+H]⁺ |
Q. What safety precautions are critical when handling this compound?
Answer:
- Gas Evolution : Reactions involving bases (e.g., Cs₂CO₃) release CO₂; use oil bubblers or gas scrubbers .
- Toxicity : Amino-phenol derivatives may cause skin sensitization. Use PPE (gloves, goggles) and work in fume hoods .
- Waste Management : Neutralize acidic/basic byproducts before disposal to avoid exothermic reactions .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance difluoroethyl group introduction in phenolic derivatives?
Answer:
- Design of Experiments (DoE) : Screen bases (Cs₂CO₃ vs. K₃PO₄), solvents (DMF vs. acetonitrile), and temperatures (40–100°C) to maximize yield .
- Catalyst Additives : Lithium chloride (LiCl) can stabilize intermediates and improve regioselectivity .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track CF₂ group formation and minimize over-reaction .
Q. How should researchers address discrepancies in reported biological activity data for derivatives?
Answer:
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control concentrations (IC₅₀ vs. EC₅₀) to ensure reproducibility .
- Purity Analysis : Use HPLC (>95% purity) to rule out confounding effects from synthetic byproducts .
- Structural Confirmation : Single-crystal X-ray diffraction resolves stereochemical ambiguities in chiral analogs .
Q. What engineering controls mitigate risks during large-scale synthesis?
Answer:
- Gas Management : Use jacketed reactors with pressure relief valves and in-line scrubbers for CO₂/HF .
- Temperature Control : Automated cooling systems prevent exothermic runaway reactions .
- Process Analytical Technology (PAT) : Real-time monitoring of pH and temperature ensures reaction consistency .
Q. How does the difluoroethyl group influence electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effect : The CF₂ group reduces electron density on the phenol ring, directing electrophilic substitution to the para position. Computational studies (DFT) show a 15% decrease in aromatic ring electron density compared to non-fluorinated analogs .
- Hydrogen Bonding : The NH₂ group participates in intramolecular H-bonding with the phenol -OH, stabilizing specific conformers. IR spectroscopy confirms a redshift in O-H stretching (3400 → 3200 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
